
1H-Inden-1-amine,4-bromo-2,3-dihydro-6-methyl-,(1R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- is a chiral compound belonging to the class of indene derivatives. This compound features a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 1-position of the indene ring system. The (1R)- configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- can be synthesized through several methods. One common approach involves the bromination of 2,3-dihydro-6-methyl-1H-indene, followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and yield.
化学反应分析
Types of Reactions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into more saturated derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2,3-dihydro-6-methyl-1H-indene.
Oxidation: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indene-1-one.
Reduction: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indane.
科学研究应用
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
- 1H-Inden-1-amine, 4-chloro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-iodo-2,3-dihydro-6-methyl-, (1R)-
Comparison: Compared to its analogs with different halogens, 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- may exhibit distinct reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
(1R)-4-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI 键 |
ZTVOBQOGJGGIJZ-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC2=C(CC[C@H]2N)C(=C1)Br |
规范 SMILES |
CC1=CC2=C(CCC2N)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)


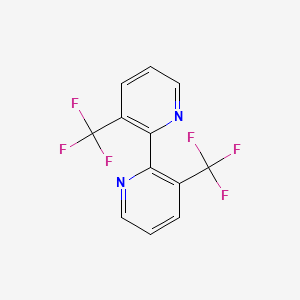

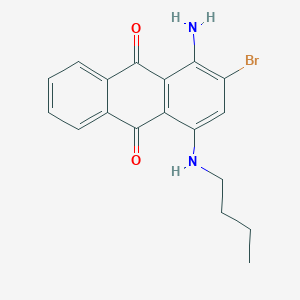
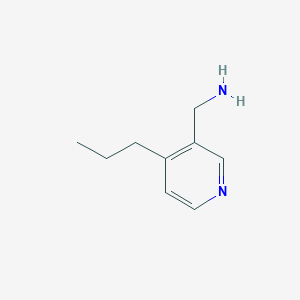

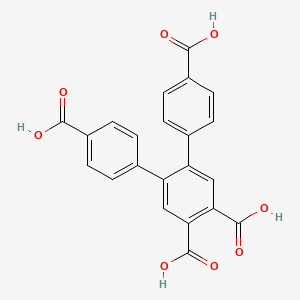
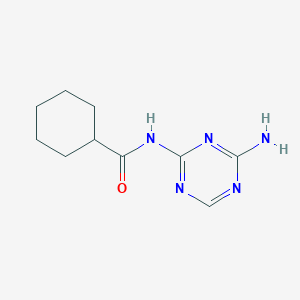
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)


